4-Fluoro-3'-methoxybenzophenone CAS number and molecular weight
4-Fluoro-3'-methoxybenzophenone CAS number and molecular weight
An in-depth technical analysis of 4-Fluoro-3'-methoxybenzophenone , encompassing its physicochemical identifiers, structural rationale, synthetic methodologies, and applications in advanced materials and therapeutics.
Core Identifiers & Structural Rationale
4-Fluoro-3'-methoxybenzophenone is a highly specialized diaryl ketone derivative. The benzophenone scaffold is a privileged structure in both medicinal chemistry and photochemistry, and the specific asymmetric substitution pattern of this molecule imparts unique electronic, steric, and pharmacokinetic properties.
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Fluorine Substitution (4-position): The introduction of a highly electronegative fluorine atom at the para position of the first phenyl ring serves multiple purposes. In drug design, it blocks cytochrome P450-mediated aromatic oxidation, thereby enhancing metabolic stability. Furthermore, the carbon-fluorine bond modulates the local lipophilicity and electron density, facilitating highly specific orthogonal multipolar interactions with protein backbones (e.g., catalytic lysine residues in kinase pockets) 1[1].
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Methoxy Substitution (3'-position): The methoxy group at the meta position of the second phenyl ring acts as an electron-donating group via resonance and inductive effects. Because it is meta to the carbonyl, its resonance contribution to the carbonyl carbon is restricted, which finely tunes the electrophilicity of the ketone core without completely quenching its reactivity.
Quantitative Data: Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | 4-Fluoro-3'-methoxybenzophenone |
| CAS Number | 46810-62-2 2[2] |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.24 g/mol |
| Structural Class | Halogenated Diaryl Ketone |
| Typical Appearance | White to off-white crystalline solid |
Synthetic Methodology: The Friedel-Crafts Acylation
The most robust and scalable method for synthesizing 4-Fluoro-3'-methoxybenzophenone is via a Friedel-Crafts acylation . This electrophilic aromatic substitution relies on the coupling of 3-methoxybenzoyl chloride with fluorobenzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) 3[3].
Causality of Precursor Selection: Fluorobenzene is chosen as the nucleophilic substrate because the fluorine atom is an ortho/para director. Due to the significant steric hindrance of the incoming acylium ion, the para position is heavily favored, ensuring high regioselectivity for the 4-fluoro isomer. Conversely, utilizing 3-methoxybenzoyl chloride ensures the methoxy group is locked in the meta position relative to the newly formed ketone linkage.
Friedel-Crafts acylation workflow for synthesizing 4-Fluoro-3'-methoxybenzophenone.
Quantitative Data: Stoichiometric Parameters
| Reagent | MW ( g/mol ) | Equivalents | Function in Reaction |
| 3-Methoxybenzoyl chloride | 170.59 | 1.0 | Acylating Agent (Electrophile precursor) |
| Fluorobenzene | 96.10 | 5.0 | Substrate & Solvent (Nucleophile) |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | Lewis Acid Catalyst |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale, and the workflow concludes with orthogonal analytical validation.
Step 1: System Preparation
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Action: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.
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Causality: AlCl₃ is highly hygroscopic. Exposure to ambient moisture leads to the rapid formation of inactive aluminum hydroxide species and the evolution of HCl gas, which terminates the catalytic cycle.
Step 2: Reagent Charging
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Action: Dissolve 3-methoxybenzoyl chloride (1.0 equiv) in anhydrous fluorobenzene (5.0 equiv).
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Causality: Fluorobenzene acts as both the reactant and the solvent. Using it in excess drives the reaction forward via Le Chatelier's principle and serves as a heat sink for the exothermic acylation.
Step 3: Catalyst Addition
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Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (1.2 equiv) in small portions over 30 minutes.
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Causality: The generation of the acylium ion is highly exothermic. Maintaining 0 °C prevents thermal degradation of the acylium intermediate and suppresses the formation of undesired ortho-substituted byproducts, maximizing para-selectivity on the fluorinated ring.
Step 4: Reaction Propagation
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Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC).
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Causality: The electron-withdrawing nature of the fluorine atom mildly deactivates the aromatic ring compared to unsubstituted benzene. Extended reaction time at room temperature is required to achieve full conversion.
Step 5: Quenching and Workup
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Action: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.
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Causality: The acidic aqueous quench serves a dual purpose: it hydrolyzes the stable aluminum-ketone complex (liberating the free benzophenone product) and solubilizes the aluminum salts into the aqueous phase, preventing emulsion formation during extraction.
Step 6: Analytical Validation (Self-Validation)
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Action: Extract the aqueous layer with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate in vacuo.
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Validation:
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GC-MS: Confirm the presence of the molecular ion peak at m/z = 230.24.
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¹H-NMR (CDCl₃): Verify the structure by identifying the characteristic singlet of the methoxy protons at ~3.8 ppm. The para-substituted fluorophenyl ring will present as a distinct multiplet (often resembling a doublet of doublets due to ¹H-¹⁹F coupling), confirming the regiochemistry of the Friedel-Crafts attack.
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Applications in Therapeutics and Photochemistry
Medicinal Chemistry
Benzophenones are a ubiquitous scaffold in medicinal chemistry4[4]. Fluorinated benzophenone derivatives are frequently utilized as multipotent agents. For instance, they have been extensively researched as inhibitors for β-secretase (BACE-1) in Alzheimer's disease therapeutics and as selective kinase inhibitors. The iterative nucleophilic aromatic substitution of fluorinated benzophenones also allows them to act as precursors for highly conjugated fluorophores and complex heterocycles like acridones and thioxanthones 5[5].
Photochemical Activation
Due to their highly conjugated diaryl ketone structure, benzophenones are premier photoinitiators and photocatalysts. Upon UV irradiation (typically around 365 nm), the molecule undergoes a rapid n→π∗ transition to a singlet excited state ( S1 ). This is followed by a highly efficient intersystem crossing (ISC) to a long-lived triplet diradical state ( T1 ). This triplet state is highly reactive, capable of abstracting hydrogen atoms from surrounding donors or transferring energy to initiate radical polymerization or complex organic transformations.
Jablonski diagram of the benzophenone photochemical activation and intersystem crossing.
References
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NextSDS. "4-FLUORO-3'-METHOXYBENZOPHENONE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
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National Institutes of Health (NIH) / PMC. "Benzophenone: a ubiquitous scaffold in medicinal chemistry." PMC Medical Chemistry Literature. Available at: [Link]
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ACS Publications. "Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution." The Journal of Organic Chemistry. Available at:[Link]
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Macquarie University Research. "Synthesis of Fluorinated Benzophenones for Biological Activity Probing." MQ Theses. Available at:[Link]
